Sterigmatocystine

Content Navigation

- 1. General Information

- 2. Procurement Baseline: Sterigmatocystin (CAS 10048-13-2) as a Critical Mycotoxin Standard and Biosynthetic Precursor

- 3. Non-Interchangeability: Why Aflatoxin B1 and OMST Cannot Substitute Sterigmatocystin

- 4. Quantitative Evidence: Sterigmatocystin vs. Analogs and Crude Extracts

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

7138 MG/100 ML CHLOROFORM, 1815 MG/100 ML PYRIDINE

Synonyms

Canonical SMILES

Isomeric SMILES

Sterigmatocystin (CAS 10048-13-2) is a highly specific polyketide mycotoxin produced by Aspergillus species, functioning as the penultimate biosynthetic precursor to the highly regulated aflatoxins (e.g., Aflatoxin B1). In commercial and research procurement, high-purity sterigmatocystin is primarily sourced as an analytical reference standard for LC-MS/MS food safety workflows and as a targeted enzymatic substrate for fungal genetics [1]. Unlike terminal mycotoxins, its distinct position in the biosynthetic pathway and its differentiated toxicological profile make it an indispensable baseline material for both regulatory compliance testing and mycotoxin inhibition research[2].

Substituting sterigmatocystin with its downstream analog Aflatoxin B1 (AFB1) or its immediate product O-methylsterigmatocystin (OMST) critically compromises both analytical and biosynthetic workflows. In mass spectrometry, sterigmatocystin exhibits distinct retention times and m/z transitions that cannot be calibrated using AFB1 or crude Aspergillus extracts, leading to immediate failure in ISO-accredited food safety screens [1]. In genetic and biosynthetic research, sterigmatocystin is the exclusive substrate for the aflP (omtA)-encoded O-methyltransferase; substituting it with OMST entirely bypasses this enzymatic step, rendering gene-cluster knockout studies and targeted inhibitor screening invalid [2].

Enzymatic Substrate Specificity in Aflatoxin Biosynthesis

Sterigmatocystin serves as the strict, obligate substrate for the aflP (omtA) gene product (O-methyltransferase A) in the aflatoxin pathway. When evaluating fungal mutants, feeding sterigmatocystin accurately measures aflP enzymatic conversion, whereas utilizing the downstream O-methylsterigmatocystin (OMST) bypasses this step entirely [1].

| Evidence Dimension | Substrate compatibility for aflP (omtA) enzyme activity |

| Target Compound Data | Sterigmatocystin (STC): Converted to OMST (measures aflP activity) |

| Comparator Or Baseline | O-methylsterigmatocystin (OMST): Bypasses aflP conversion step |

| Quantified Difference | 100% divergence in pathway engagement (STC isolates aflP function; OMST cannot) |

| Conditions | Aspergillus mutant feeding assays evaluating aflatoxin gene cluster expression |

Procurement of pure sterigmatocystin is mandatory for researchers developing specific inhibitors targeting the penultimate step of aflatoxin biosynthesis.

Analytical Calibration and Matrix Recovery in LC-MS/MS

For regulatory food testing, high-purity sterigmatocystin standards are required to overcome matrix suppression in complex samples like peanuts and grains. Utilizing pure sterigmatocystin yields quantitative recoveries of 80–110% with a relative standard deviation (RSD) below 10%, achieving strict linearity across 0.15 to 500 ng/mL [1]. Uncalibrated crude mycotoxin extracts fail to meet these stringent limits of quantification (LOQs) due to overlapping isobaric interferences and unpredictable ionization suppression.

| Evidence Dimension | LC-MS/MS quantitative recovery in high-lipid matrices |

| Target Compound Data | Pure Sterigmatocystin Standard: 80–110% recovery (RSD < 10%) |

| Comparator Or Baseline | Crude Mycotoxin Extracts: Variable recovery failing ISO/IEC LOQ thresholds |

| Quantified Difference | Pure standard guarantees regulatory-compliant linearity (0.15–500 ng/mL); crude extracts do not |

| Conditions | Agilent 6460 Triple Quadrupole LC/MS/MS with QuEChERS extraction in peanut matrix |

Commercial testing laboratories must procure certified pure sterigmatocystin to maintain accreditation and ensure accurate limits of detection in agricultural exports.

Differentiated Acute Toxicity for In Vivo Genotoxicity Modeling

While sterigmatocystin shares the genotoxic and carcinogenic mechanisms of Aflatoxin B1 (AFB1), it exhibits a significantly lower acute toxicity profile. The oral LD50 of sterigmatocystin in Wistar rats is 120–166 mg/kg, compared to the highly lethal 1–18 mg/kg range for AFB1 [1]. This ~10-fold reduction in acute lethality allows researchers to administer higher doses in comet assays to study DNA damage without the confounding effects of immediate, severe cytotoxicity and mortality observed with AFB1 [1].

| Evidence Dimension | Acute oral toxicity (LD50) in Wistar rats |

| Target Compound Data | Sterigmatocystin: 120–166 mg/kg |

| Comparator Or Baseline | Aflatoxin B1 (AFB1): 1–18 mg/kg |

| Quantified Difference | ~10-fold lower acute toxicity for Sterigmatocystin |

| Conditions | In vivo oral administration in Wistar rats for genotoxicity and comet assay evaluation |

Toxicologists procure sterigmatocystin to cleanly isolate and study mycotoxin-induced genotoxicity without premature animal mortality confounding the assay results.

ISO-Accredited Food Safety and Agricultural Screening

Driven by the strict LC-MS/MS recovery data (80–110% recovery, RSD <10%), high-purity sterigmatocystin is the required analytical standard for quantifying mycotoxin contamination in complex, high-lipid matrices like peanuts, grains, and coffee. It ensures compliance with international maximum residue limits (MRLs) where crude extracts would fail due to matrix suppression [1].

Fungal Biosynthetic Gene Cluster (BGC) Mapping

Because sterigmatocystin is the specific, obligate substrate for the aflP (omtA) encoded O-methyltransferase, it is actively procured by geneticists studying Aspergillus secondary metabolism. It allows for the precise measurement of enzymatic conversion to OMST, making it indispensable for evaluating gene knockouts or screening novel anti-mycotoxigenic compounds [2].

Isolated Genotoxicity and DNA Damage Modeling

Leveraging its ~10-fold lower acute toxicity (LD50 120–166 mg/kg) compared to Aflatoxin B1, sterigmatocystin is a highly effective model compound for in vivo comet assays and micronucleus tests. It enables toxicologists to study severe DNA damage and carcinogenic pathways at higher dosages without the confounding variable of rapid acute hepatotoxicity and mortality [3].

References

- [1] Determination of Mycotoxins in Peanuts With Enhanced Matrix Removal—Lipid by LC/MS/MS, Agilent Technologies Application Note, 2017.

- [2] The Biosynthesis, Structure Diversity and Bioactivity of Sterigmatocystins and Aflatoxins: A Review, Toxins (Basel), 2024.

- [3] In Vivo Genotoxicity and Toxicity Assessment of Sterigmatocystin Individually and in Mixture with Aflatoxin B1, Toxins (Basel), 2019.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

General Manufacturing Information

It is produced by ... Penicillium luteum ...

Sterigmatocystin ... is elaborated by ... Aspergillus rugulosus ...

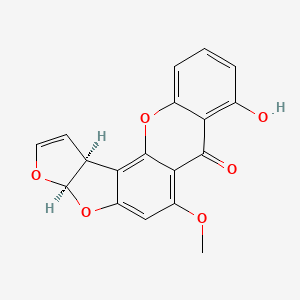

... Sterigmatocystin ... /is/ a xanthone derivative. ...With a bisdihydrofuran ring system in the molecule.

Biochemically sterigmatocystin ... /is a/ biosynthetic precursor to the aflatoxins ... sterigmatocystin and aflatoxin induce similar but not identical toxicological effects.

Analytic Laboratory Methods

AN ANALYTICAL METHOD BY HIGH PERFORMANCE THIN-LAYER CHROMATOGRAPHY IS DESCRIBED FOR THE SIMULTANEOUS DETERMINATION OF 13 MYCOTOXINS (FOOD CONTAMINANTS & SUSPECTED CARCINOGENS) INCL STERIGMATOCYSTIN. BY USING IN SITU SCANNING OF THE HPTLC PLATE, DETECTION LIMITS IN THE LOW NANOGRAM RANGE WERE OBTAINED BY UV-VISIBLE ABSORPTION (REFLECTANCE MODE) AND IN THE LOW PICOGRAM RANGE BY FLUORESCENCE WITH A RELATIVE STANDARD DEVIATION OF 0.7-2.2% IN THE NANOGRAM RANGE.

... TOXIC STERIGMATOCYSTIN AND DIHYDROSTERIGMATOCYSTIN WERE DETERMINED IN CONTAMINATED FOOD BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. THE DETECTION LIMIT WAS APPROXIMATELY 10 NG.

Method: AOAC 973.38; Procedure: thin layer chromatographic method; Analyte: sterigmatocystin; Matrix: barley and wheat; Detection Limit: not provided.

Storage Conditions

Dates

2: Gruber-Dorninger C, Novak B, Nagl V, Berthiller F. Emerging Mycotoxins: Beyond Traditionally Determined Food Contaminants. J Agric Food Chem. 2017 Aug 23;65(33):7052-7070. doi: 10.1021/acs.jafc.6b03413. Epub 2016 Sep 16. Review. PubMed PMID: 27599910.

3: Calvo AM, Cary JW. Association of fungal secondary metabolism and sclerotial biology. Front Microbiol. 2015 Feb 16;6:62. doi: 10.3389/fmicb.2015.00062. eCollection 2015. Review. PubMed PMID: 25762985; PubMed Central PMCID: PMC4329819.

4: Alkhayyat F, Yu JH. Upstream regulation of mycotoxin biosynthesis. Adv Appl Microbiol. 2014;86:251-78. doi: 10.1016/B978-0-12-800262-9.00005-6. Review. PubMed PMID: 24377857.

5: Levin RE. PCR detection of aflatoxin producing fungi and its limitations. Int J Food Microbiol. 2012 May 1;156(1):1-6. doi: 10.1016/j.ijfoodmicro.2012.03.001. Epub 2012 Mar 7. Review. PubMed PMID: 22445201.

6: Schwelm A, Bradshaw RE. Genetics of dothistromin biosynthesis of Dothistroma septosporum: an update. Toxins (Basel). 2010 Nov;2(11):2680-98. doi: 10.3390/toxins2112680. Epub 2010 Nov 5. Review. PubMed PMID: 22069571; PubMed Central PMCID: PMC3153176.

7: Versilovskis A, De Saeger S. Sterigmatocystin: occurrence in foodstuffs and analytical methods--an overview. Mol Nutr Food Res. 2010 Jan;54(1):136-47. doi: 10.1002/mnfr.200900345. Review. PubMed PMID: 19998385.

8: Zhang XH, Xue LY. [Carcinogenicity and biological effectiveness of sterigmatocystin]. Zhonghua Bing Li Xue Za Zhi. 2009 Feb;38(2):136-8. Review. Chinese. PubMed PMID: 19573367.

9: Paterson RR, Lima N. Mutagens manufactured in fungal culture may affect DNA/RNA of producing fungi. J Appl Microbiol. 2009 Apr;106(4):1070-80. doi: 10.1111/j.1365-2672.2008.04024.x. Review. PubMed PMID: 19291250.

10: Georgianna DR, Payne GA. Genetic regulation of aflatoxin biosynthesis: from gene to genome. Fungal Genet Biol. 2009 Feb;46(2):113-25. doi: 10.1016/j.fgb.2008.10.011. Epub 2008 Nov 5. Review. PubMed PMID: 19010433.

11: Tanaka K, Sago Y, Zheng Y, Nakagawa H, Kushiro M. Mycotoxins in rice. Int J Food Microbiol. 2007 Oct 20;119(1-2):59-66. Epub 2007 Aug 9. Review. PubMed PMID: 17913273.

12: van Egmond HP, Schothorst RC, Jonker MA. Regulations relating to mycotoxins in food: perspectives in a global and European context. Anal Bioanal Chem. 2007 Sep;389(1):147-57. Epub 2007 May 17. Review. PubMed PMID: 17508207.

13: Karlgren M, Ingelman-Sundberg M. Tumour-specific expression of CYP2W1: its potential as a drug target in cancer therapy. Expert Opin Ther Targets. 2007 Jan;11(1):61-7. Review. PubMed PMID: 17150034.

14: Bradshaw RE, Zhang S. Biosynthesis of dothistromin. Mycopathologia. 2006 Sep;162(3):201-13. Review. PubMed PMID: 16944287.

15: Cary JW, Ehrlich KC. Aflatoxigenicity in Aspergillus: molecular genetics, phylogenetic relationships and evolutionary implications. Mycopathologia. 2006 Sep;162(3):167-77. Review. PubMed PMID: 16944284.

16: Yu JH. Heterotrimeric G protein signaling and RGSs in Aspergillus nidulans. J Microbiol. 2006 Apr;44(2):145-54. Review. PubMed PMID: 16728950.

17: Kamei K, Watanabe A. Aspergillus mycotoxins and their effect on the host. Med Mycol. 2005 May;43 Suppl 1:S95-9. Review. PubMed PMID: 16110799.

18: Yu JH, Keller N. Regulation of secondary metabolism in filamentous fungi. Annu Rev Phytopathol. 2005;43:437-58. Review. PubMed PMID: 16078891.

19: Misumi J. [The mechanisms of gastric cancer development produced by the combination of Helicobacter pylori with Sterigmatocystin, a mycotoxin]. Nihon Rinsho. 2004 Jul;62(7):1377-86. Review. Japanese. PubMed PMID: 15283159.

20: Yabe K, Nakajima H. Enzyme reactions and genes in aflatoxin biosynthesis. Appl Microbiol Biotechnol. 2004 Jun;64(6):745-55. Epub 2004 Mar 12. Review. PubMed PMID: 15022028.